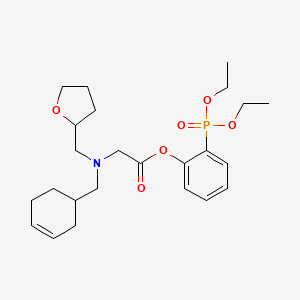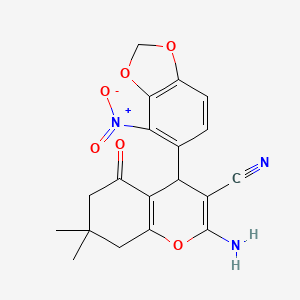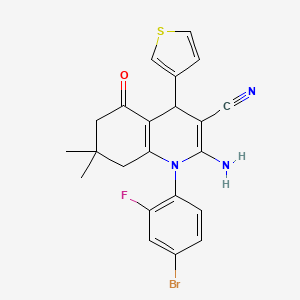![molecular formula C20H16ClIN2O5 B11525633 2-chloro-5-[(4Z)-4-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11525633.png)
2-chloro-5-[(4Z)-4-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-5-[(4Z)-4-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID is a complex organic compound that features a combination of chloro, ethoxy, hydroxy, and iodo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-[(4Z)-4-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID typically involves multi-step organic reactions. Key steps may include:
- Halogenation reactions to introduce chloro and iodo groups.
- Condensation reactions to form the pyrazole ring.
- Esterification and hydrolysis steps to introduce the ethoxy and hydroxy groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The iodo group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
- Oxidation of the hydroxy group may yield a ketone or aldehyde.
- Reduction of the iodo group may yield a deiodinated product.
- Substitution of the chloro group may yield various substituted derivatives.
Scientific Research Applications
Chemistry
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
Biology
- Potential applications in the development of pharmaceuticals.
- Studied for its biological activity and interactions with biomolecules.
Medicine
- Investigated for its potential therapeutic properties.
- May serve as a lead compound for drug development.
Industry
- Used in the production of specialty chemicals.
- Potential applications in material science for the development of new materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-[(4Z)-4-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID would depend on its specific applications. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-5-[(4Z)-4-[(3-HYDROXY-4-METHOXY-5-IODOPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID
- 2-CHLORO-5-[(4Z)-4-[(3-ETHOXY-4-HYDROXY-5-BROMOPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID
Uniqueness
The unique combination of substituents in 2-CHLORO-5-[(4Z)-4-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H16ClIN2O5 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
2-chloro-5-[(4Z)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C20H16ClIN2O5/c1-3-29-17-8-11(7-16(22)18(17)25)6-13-10(2)23-24(19(13)26)12-4-5-15(21)14(9-12)20(27)28/h4-9,25H,3H2,1-2H3,(H,27,28)/b13-6- |
InChI Key |
FRWGGRGONFCDFC-MLPAPPSSSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC(=C(C=C3)Cl)C(=O)O)C)I)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC(=C(C=C3)Cl)C(=O)O)C)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B11525565.png)
![1-benzofuran-2-yl({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone](/img/structure/B11525574.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B11525577.png)

![5-(4-chlorophenyl)-1-hexyl-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11525582.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11525599.png)
![Benzene-1,3-diyl bis[2-chloro-5-(diethylsulfamoyl)benzoate]](/img/structure/B11525604.png)
![1-[1-(4-chlorophenyl)-5-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11525610.png)
![ethyl 3'-(3-chlorophenyl)-4-(2,5-dimethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11525621.png)
![5-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11525623.png)
![2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1-[(3,4-dihydro-2(1H)-isoquinolinyl)methyl]-1,3-dihydro-](/img/structure/B11525631.png)

![(2Z,5E)-5-(2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11525637.png)
